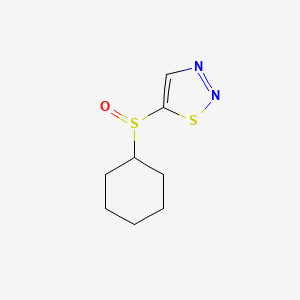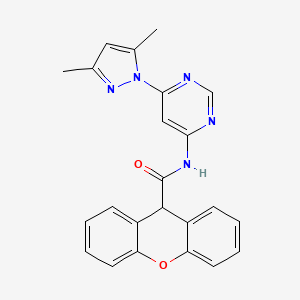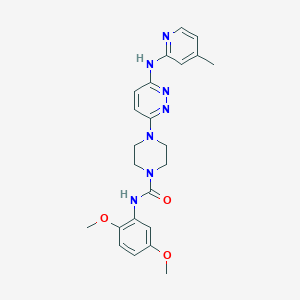![molecular formula C18H23F2NO2 B2842790 N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide CAS No. 2411304-38-4](/img/structure/B2842790.png)
N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclohexylamines and has been found to possess various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide has been found to possess various biochemical and physiological effects. It has been shown to exhibit potent anticonvulsant activity in animal models of epilepsy. In addition, N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide has also been found to reduce neuropathic pain in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide in lab experiments is its potent anticonvulsant activity. This makes it a valuable tool for studying the mechanisms underlying epilepsy and for developing new treatments for this condition. However, one limitation of using N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Future Directions
There are several future directions for research on N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide. One area of interest is the development of new anticonvulsant drugs based on the structure of N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide. In addition, further research is needed to fully understand the mechanism of action of N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide and its potential use in the treatment of neuropathic pain. Finally, more studies are needed to assess the safety and toxicity of N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide in humans.
Synthesis Methods
The synthesis of N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide involves the reaction of 3,3-difluorocyclohexanone with 2-(methoxymethyl)phenylmagnesium bromide, followed by the addition of propargyl bromide. The resulting product is then subjected to a reductive amination reaction to yield N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide.
Scientific Research Applications
N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit potent anticonvulsant activity and has been investigated for its potential use in the treatment of epilepsy. In addition, N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide has also been studied for its potential use in the treatment of neuropathic pain.
properties
IUPAC Name |
N-(3,3-difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2NO2/c1-3-17(22)21(16-9-6-10-18(19,20)11-16)12-14-7-4-5-8-15(14)13-23-2/h3-5,7-8,16H,1,6,9-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVOVOMZAXGIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CN(C2CCCC(C2)(F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2842707.png)
![5-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2842709.png)

![4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2842716.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-8'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2842717.png)

![3,3-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2842720.png)

![2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2842722.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2842724.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2842725.png)

![4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2842727.png)
![(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2842729.png)